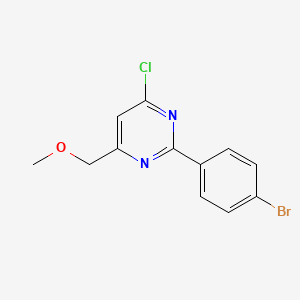
2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a bromophenyl group at position 2, a chlorine atom at position 4, and a methoxymethyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the chlorine atom can be added through halogenation reactions. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chlorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrimidine derivatives.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and chlorine groups can enhance binding affinity and selectivity, while the methoxymethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-chloro-6-(methoxymethyl)pyrimidine
- 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine
- 2-(4-Bromophenyl)-4-methyl-6-(methoxymethyl)pyrimidine
Uniqueness
2-(4-Bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromophenyl and chlorine groups provides distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the methoxymethyl group can enhance solubility and stability, making the compound more versatile for various applications.
Properties
Molecular Formula |
C12H10BrClN2O |
|---|---|
Molecular Weight |
313.58 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C12H10BrClN2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
AOAFCKUYTWSRIT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



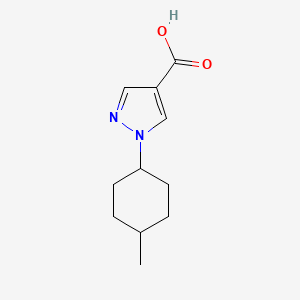
![1-Phenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13209082.png)
![4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13209084.png)
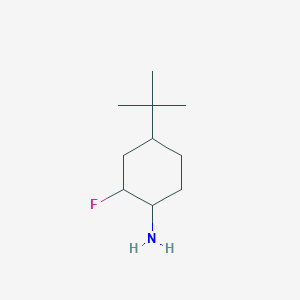
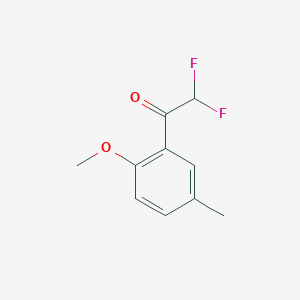
![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
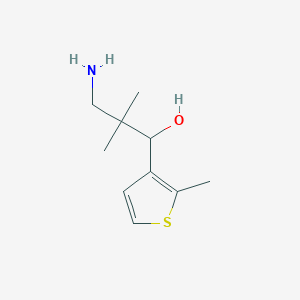
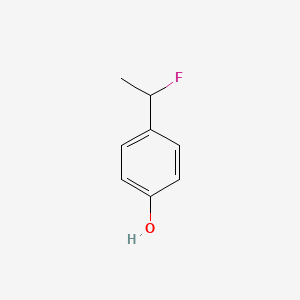
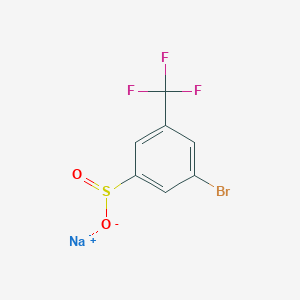
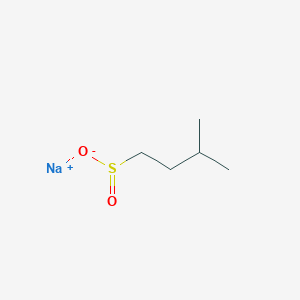
![2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13209141.png)

![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)
